N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine
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Overview
Description
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a fluorothiophene moiety and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Fluorothiophene Moiety: The fluorothiophene group can be introduced through a nucleophilic substitution reaction using a suitable fluorinated thiophene derivative.
Alkylation: The final step involves the alkylation of the pyrazole ring with an isopropyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the nitrogen atoms in the pyrazole ring.
Substitution: The fluorine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
- N-[(5-fluorothiophen-2-yl)methyl]cyclopropanamine
- Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate
- Formoterol Related Compound D
Comparison:
- Uniqueness: N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of the fluorothiophene moiety, which imparts distinct chemical and biological properties.
- Similarities: Like other fluorothiophene derivatives, it exhibits potential bioactivity and can be used in various synthetic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16FN3S |
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Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1-propan-2-ylpyrazol-4-amine |
InChI |
InChI=1S/C12H16FN3S/c1-8(2)16-7-11(9(3)15-16)14-6-10-4-5-12(13)17-10/h4-5,7-8,14H,6H2,1-3H3 |
InChI Key |
JWHSJATYPAIFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1NCC2=CC=C(S2)F)C(C)C |
Origin of Product |
United States |
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